- Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase, World Intellectual Property Organization, , ,

Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)

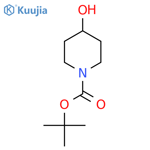

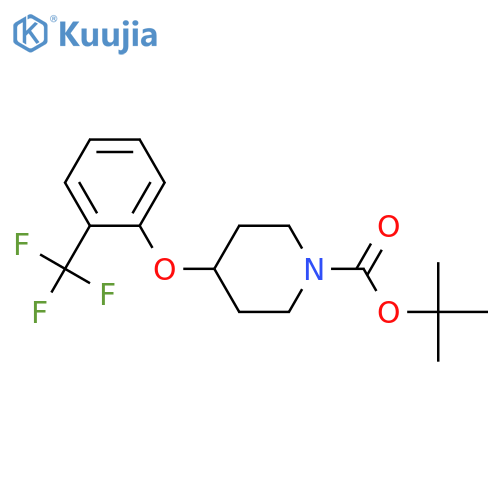

921605-76-7 structure

Nome del prodotto:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

- TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE

- tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

- 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)

- DB-002185

- 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester

- 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

- SCHEMBL71246

- tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate

- AKOS015900410

- 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- 921605-76-7

- tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

- DTXSID60677459

-

- MDL: MFCD16659832

- Inchi: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3

- Chiave InChI: NMYLUTZGNZLFET-UHFFFAOYSA-N

- Sorrisi: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 345.155

- Massa monoisotopica: 345.155

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 24

- Conta legami ruotabili: 6

- Complessità: 426

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.2

- Superficie polare topologica: 38.8A^2

Proprietà sperimentali

- Densità: 1.200

- Punto di ebollizione: 394.295 °C at 760 mmHg

- Punto di infiammabilità: 192.263 °C

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180662-1g |

tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 95% | 1g |

$729 | 2021-08-05 | |

| Alichem | A129004934-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95% | 1g |

$640.56 | 2023-08-31 | |

| Chemenu | CM180662-1g |

tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 95% | 1g |

$730 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658284-1g |

Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 98% | 1g |

¥6594.00 | 2024-04-25 | |

| A2B Chem LLC | AH96643-25g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 97% | 25g |

$1800.00 | 2024-07-18 | |

| Ambeed | A352181-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95+% | 1g |

$608.0 | 2024-04-16 | |

| A2B Chem LLC | AH96643-5g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 97% | 5g |

$972.00 | 2024-07-18 | |

| Crysdot LLC | CD11013624-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95+% | 1g |

$772 | 2024-07-19 |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 14 h, 0 °C → rt

Riferimento

- Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt

Riferimento

- Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, 25 °C

Riferimento

- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C

Riferimento

- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt

Riferimento

- Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt

Riferimento

- Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C

Riferimento

- Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C

Riferimento

- Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt

Riferimento

- Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt

Riferimento

- Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, rt

Riferimento

- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, France, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C

Riferimento

- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C

Riferimento

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials

- tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate

- n-Boc-4-hydroxypiperidine

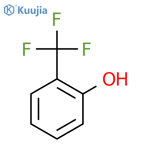

- 2-Hydroxybenzotrifluoride

- tert-butyl 4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Letteratura correlata

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine) Prodotti correlati

- 132089-81-7(6-S-(4-Chlorophenyl)-6-thio-inosine)

- 941990-48-3(2-2-(2,4-dichlorophenoxy)acetamido-N-methyl-1,3-thiazole-4-carboxamide)

- 206761-78-6((-)-4'-Methyltartranilic Acid)

- 51934-55-5(1-(Naphthalen-2-yloxy)-3-piperazin-1-ylpropan-2-ol)

- 2104278-29-5(3-(bromomethyl)cyclobutan-1-amine)

- 2200772-10-5(N-{2-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)formamidoethyl}prop-2-enamide)

- 2137648-63-4(2-(4-Fluorophenoxy)pyridine-3-sulfonyl fluoride)

- 1799974-72-3(4-Bromo-N-ethyl-3-methyl-2-nitroaniline)

- 2138228-74-5(8-methoxy-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)

- 2097950-56-4((4-fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

Purezza:99%

Quantità:1g

Prezzo ($):547.0